An In-Depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds. The strategic introduction of fluorine into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine, a fluorinated analog with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the described methodologies.
Molecular Structure and Physicochemical Properties
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a fluorine atom substituted at the 5-position of the benzoxazine ring system.
Caption: Chemical structure of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Table 1: Physicochemical Properties of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
| Property | Value |
| CAS Number | 1067171-66-7 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Appearance | Expected to be an off-white or pale solid |
| Solubility | Soluble in common organic solvents |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines typically involves the condensation of a 2-aminophenol with a suitable two-carbon electrophile. For the synthesis of the title compound, a logical and efficient approach is the reaction of 2-amino-4-fluorophenol with 1,2-dibromoethane.
Caption: General workflow for the synthesis of 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Experimental Protocol
Materials:
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2-Amino-4-fluorophenol
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1,2-Dibromoethane
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography elution
Procedure:
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To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
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Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.
Spectroscopic Characterization
The structural elucidation of the synthesized 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is accomplished through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.
Table 2: Predicted ¹H NMR Data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 6.5 | m | 3H | Aromatic protons |
| ~4.3 | t | 2H | -O-CH₂- |
| ~3.5 | t | 2H | -N-CH₂- |
| ~4.6 (broad) | s | 1H | -NH- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d) | C-F |
| ~143 | Quaternary aromatic C |
| ~132 | Quaternary aromatic C |
| ~118 (d) | Aromatic CH |
| ~115 (d) | Aromatic CH |
| ~110 (d) | Aromatic CH |
| ~65 | -O-CH₂- |
| ~44 | -N-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FTIR Data for 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2920, ~2850 | Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | C-O-C asymmetric stretch |
| ~1200 | C-F stretch |
| ~1100 | C-N stretch |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorine atom into the benzoxazine scaffold can significantly enhance its drug-like properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa to optimize pharmacokinetic profiles.[1]
Potential Therapeutic Areas
Derivatives of the 1,4-benzoxazine core have been investigated for a wide range of biological activities. While specific studies on 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine are limited, related fluorinated benzoxazines have shown promise in several areas:
-
Antitubercular Agents: Fluorine-containing benzoxazinyl-oxazolidinones have been developed as potent agents against multidrug-resistant tuberculosis.[2]
-
Anticancer Agents: The 1,4-benzoxazine scaffold is present in compounds evaluated for their anti-proliferative effects against various cancer cell lines.[3]
-
Enzyme Inhibitors: Fluorinated benzoxazinones have been designed as inhibitors of enzymes such as protoporphyrinogen IX oxidase.[4]
The 5-fluoro substitution pattern of the title compound makes it an attractive starting point for the development of new therapeutic agents in these and other disease areas. Structure-activity relationship (SAR) studies of fluorinated benzoxazines can further guide the design of more potent and selective drug candidates.[5][6][7]
Safety, Handling, and Storage
As with all laboratory chemicals, 5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine should be handled with appropriate care.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a laboratory coat, and safety glasses.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.
Conclusion
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established scientific principles. The methodologies and data presented herein are intended to serve as a robust foundation for researchers to further explore the chemistry and biological activity of this promising fluorinated heterocyclic compound.
References
-
Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. J Sci Food Agric. 2024 Jul;104(9):5326-5337. doi: 10.1002/jsfa.13361. [Link]
-
Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. J Med Chem. 2017;60(8):3454-3466. doi:10.1021/acs.jmedchem.7b00078. [Link]
-
FTIR spectra of five benzoxazine monomers. ResearchGate. [Link]
-
Synthesis of fluorinated drug scaffolds using SNAr substitution reactions. Loughborough University Research Repository. [Link]
-
FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. [Link]
-
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. J Agric Food Chem. 2005;53(3):538-48. doi: 10.1021/jf0484071. [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). J Agric Food Chem. 2005 Feb 9;53(3):538-48. doi: 10.1021/jf0484071. [Link]
-
1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate. [Link]
-
FTIR spectra of benzoxazine monomers (a) and polymers (b). ResearchGate. [Link]
-
Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. J Mater Sci: Mater Electron. 2019;30:13428–13437. [Link]
-
High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites. 2002;10(3):191-200. [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. 2023 Dec 27;29(1):113. doi: 10.3390/molecules29010113. [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science. 2021;374(6574):1464-1469. doi:10.1126/science.abk3279. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chem Health Saf. 2022;29(1):33-46. doi:10.1021/acs.chas.1c00078. [Link]
-
Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorg Med Chem. 2017 Sep 1;25(17):4772-4782. doi: 10.1016/j.bmc.2017.07.010. [Link]
-
Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359. doi:10.1021/acs.jmedchem.5b00258. [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. 2010;15(12):9138-9146. doi:10.3390/molecules15129138. [Link]
-
FTIR spectra of benzoxazine monomers. ResearchGate. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018;12(1):84. doi:10.1186/s13065-018-0459-2. [Link]
-
Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Pharm J. 2019;27(7):1024-1035. doi:10.1016/j.jsps.2019.07.009. [Link]
-
The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate. [Link]
-
¹H-NMR spectra of five benzoxazine monomers. ResearchGate. [Link]
-
3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chem Sci. 2020;11(2):474-481. doi:10.1039/c9sc04975a. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers (Basel). 2021;13(9):1421. doi:10.3390/polym13091421. [Link]
-
(a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. ResearchGate. [Link]
Sources
- 1. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Synthesis of fluorinated drug scaffolds using SNAr substitution reactions - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. bibrepo.uca.es [bibrepo.uca.es]
- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
